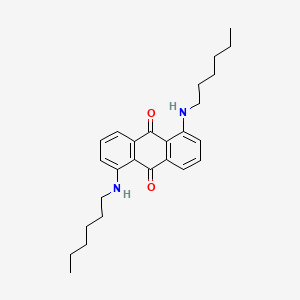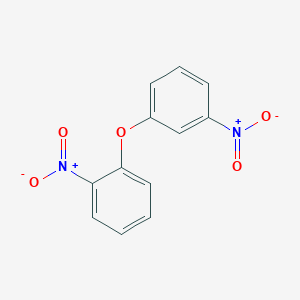
1-Nitro-2-(3-nitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-2-(3-nitrophenoxy)benzene is an organic compound with the molecular formula C12H8N2O5 It is a nitro-substituted aromatic compound, characterized by the presence of two nitro groups (-NO2) attached to a benzene ring
Preparation Methods
The synthesis of 1-Nitro-2-(3-nitrophenoxy)benzene typically involves nitration reactions. One common method is the nitration of 2-nitrophenol with nitric acid in the presence of sulfuric acid, followed by the reaction with 3-nitrochlorobenzene. The reaction conditions often require careful control of temperature and the use of anhydrous solvents to ensure high yield and purity .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
1-Nitro-2-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents include sodium methoxide or potassium carbonate in polar aprotic solvents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 1-amino-2-(3-aminophenoxy)benzene, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1-Nitro-2-(3-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of aromatic substitution reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Nitro-2-(3-nitrophenoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the nitro groups act as electron-withdrawing substituents, influencing the reactivity of the benzene ring. This can affect the compound’s behavior in electrophilic and nucleophilic substitution reactions .
In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the derivative used .
Comparison with Similar Compounds
1-Nitro-2-(3-nitrophenoxy)benzene can be compared with other nitro-substituted aromatic compounds, such as:
Nitrobenzene: A simpler compound with a single nitro group attached to a benzene ring. It is less complex but widely used in industrial applications.
2,4-Dinitrophenol: Contains two nitro groups at different positions on the benzene ring. It is known for its use as a pesticide and in biochemical research.
1,3-Dinitrobenzene: Another compound with two nitro groups, but positioned differently on the benzene ring.
Properties
CAS No. |
2914-74-1 |
|---|---|
Molecular Formula |
C12H8N2O5 |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
1-nitro-2-(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H8N2O5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8H |
InChI Key |
AWQDMBLZVJNEHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


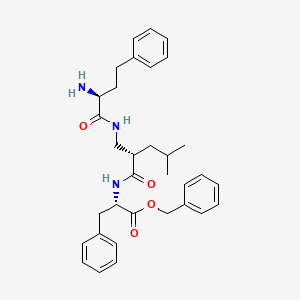

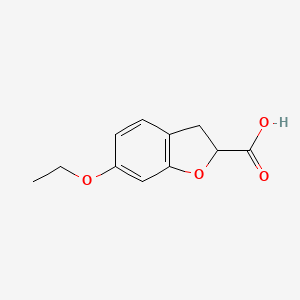
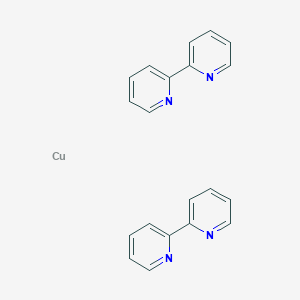
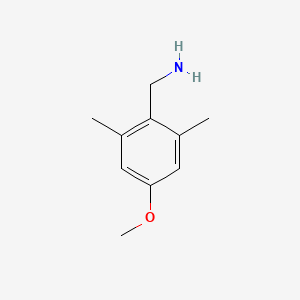
![endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide](/img/structure/B13149967.png)
![5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B13149969.png)

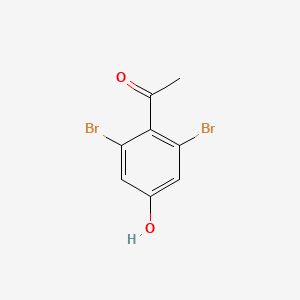
![5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13150004.png)

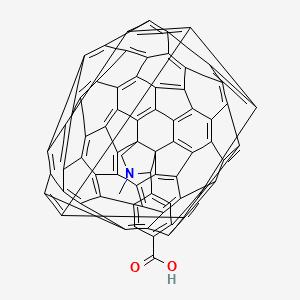
![2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13150028.png)
